molecular formula C18H14N2O5 B11110086 methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11110086
M. Wt: 338.3 g/mol
InChI Key: VLGDPHFLVVNHRB-UHFFFAOYSA-N
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Description

Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is an organic compound with a complex structure that includes a benzoate ester and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a benzoate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N-chlorosuccinimide . The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 4-(5-acetamido-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C18H14N2O5/c1-10(21)19-12-5-8-14-15(9-12)17(23)20(16(14)22)13-6-3-11(4-7-13)18(24)25-2/h3-9H,1-2H3,(H,19,21)

InChI Key

VLGDPHFLVVNHRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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